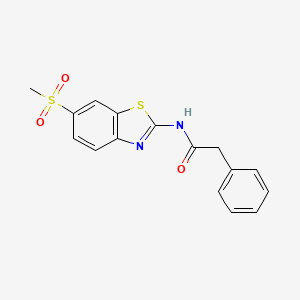

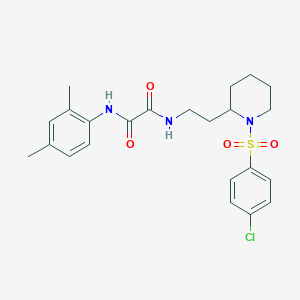

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

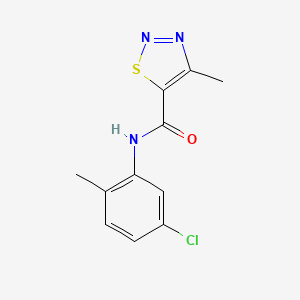

The compound is a complex organic molecule. It contains a naphthamide group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The molecule also contains a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .Applications De Recherche Scientifique

Green Catalysis for Pharmaceutical Intermediates

The research on solid base catalysis for O-methylation of 2-naphthol with dimethyl carbonate highlights the importance of green chemistry in synthesizing intermediates for pharmaceuticals like naproxen. The study by Yadav and Salunke (2013) in "Catalysis Today" demonstrated that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica (CHT/HMS) can achieve high conversion and selectivity toward 2-methoxynaphthalene, an intermediate in naproxen production, through greener processes. The kinetic model proposed suggests a Langmuir–Hinshelwood–Hougen–Watson mechanism, emphasizing the role of green chemistry in pharmaceutical manufacturing (Yadav & Salunke, 2013).

Advanced Synthesis Techniques for Heterocyclic Pharmaceuticals

In another study, Osyanin et al. (2014) in "Chemistry of Heterocyclic Compounds" developed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, crucial heterocycles in pharmaceutical chemistry with antibacterial, fungicidal, and antiallergic properties. This method expands the scope of synthesizing naphtho and benzopyranopyrimidines, offering new pathways for developing drugs with enhanced therapeutic effects (Osyanin et al., 2014).

Photophysical Studies for Organic Electronics

García-López et al. (2014) in "Dyes and Pigments" conducted synthesis and photophysical characterization of organotin compounds derived from Schiff bases, targeting applications in organic light emitting diodes (OLEDs). The study demonstrates the potential of these compounds in OLEDs, highlighting the importance of photophysical studies in developing advanced materials for electronics. This research opens new avenues for creating more efficient and durable OLED materials (García-López et al., 2014).

Corrosion Inhibition for Industrial Applications

Ansari and Quraishi (2015) in "Physica E-low-dimensional Systems & Nanostructures" explored the efficacy of naphthyridine derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. Their findings revealed that these compounds offer significant protection against corrosion, suggesting applications in industries where steel preservation is critical. The study emphasizes the importance of chemical inhibitors in extending the lifespan of metal structures and equipment (Ansari & Quraishi, 2015).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-22(25,14-16-10-12-18(26-2)13-11-16)15-23-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,25H,14-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFGCFKVTJESEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712837.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)

![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B2712844.png)